LLK203

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

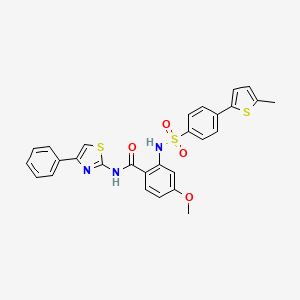

C28H23N3O4S3 |

|---|---|

分子量 |

561.7 g/mol |

IUPAC名 |

4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C28H23N3O4S3/c1-18-8-15-26(37-18)20-9-12-22(13-10-20)38(33,34)31-24-16-21(35-2)11-14-23(24)27(32)30-28-29-25(17-36-28)19-6-4-3-5-7-19/h3-17,31H,1-2H3,(H,29,30,32) |

InChIキー |

JBZWMDFNFBLUSS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

LLK203: A Dual USP2/USP8 Inhibitor for Breast Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of LLK203, a novel small molecule inhibitor, in the context of breast cancer. This compound has been identified as a potent, dual-target inhibitor of Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8), demonstrating significant anti-proliferative effects in breast cancer cells. This document collates available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and mechanisms of action.

Core Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously inhibiting two deubiquitinating enzymes, USP2 and USP8.[1][2][3][4] These enzymes are crucial for the stability of several oncoproteins implicated in breast cancer progression. By inhibiting USP2 and USP8, this compound promotes the degradation of key cancer-driving proteins, including Estrogen Receptor alpha (ERα) and Human Epidermal Growth factor Receptor 2 (Her2), as well as MDM2 and Cyclin D1.[1] This targeted degradation leads to cell cycle arrest and apoptosis in breast cancer cells, ultimately inhibiting tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Parameter | Value (µM) |

| USP2 | IC50 | 0.89 |

| USP8 | IC50 | 0.52 |

| MCF-7 (Breast Cancer Cell Line) | IC50 (Anti-proliferative) | 3.4 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome |

| 4T1 Tumor-Bearing Mice | 20 mg/kg this compound (intraperitoneal) | Significant reduction in tumor growth |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the logical flow of its mechanism of action.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies in cancer biology and drug development. The following sections provide representative protocols.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Degradation

-

Cell Culture and Treatment: Plate MCF-7 cells and treat with different concentrations of this compound (e.g., 2, 5, 10, 30, 50 µM) for 24 hours.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Her2, ERα, MDM2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Tumor Xenograft Study

-

Animal Model: Use female BALB/c mice (6-8 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 breast cancer cells into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily.

-

Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

-

Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Statistical Analysis: Analyze the differences in tumor growth and final tumor weight between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents a promising therapeutic candidate for breast cancer by dually targeting USP2 and USP8. Its mechanism of action, involving the degradation of key oncoproteins like Her2 and ERα, leads to potent anti-proliferative and pro-apoptotic effects. The preclinical data, including in vitro IC50 values and in vivo efficacy, support its further development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.

References

- 1. This compound | USP2/USP8 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual-Target Inhibition of USP2 and USP8 by LLK203: A Technical Overview

A Novel Strategy in Breast Cancer Therapy

The compound LLK203 has emerged as a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant potential in the context of breast cancer treatment. Developed as a derivative of the initial dual-target inhibitor ML364, this compound exhibits enhanced inhibitory activity, with a four-fold and nine-fold increase in potency against USP2 and USP8, respectively.[1] This heightened efficacy translates to pronounced anti-tumor effects, including the degradation of key oncoproteins, inhibition of cancer cell proliferation, and in vivo tumor growth reduction.[1]

This technical guide provides a comprehensive overview of the dual-target inhibition of USP2 and USP8 by this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | This compound IC50 (μM) | ML364 IC50 (μM) | Fold Increase in Potency (this compound vs. ML364) |

| USP2 | 0.89 | Not explicitly stated, but this compound is 4-fold more potent | 4 |

| USP8 | 0.52 | Not explicitly stated, but this compound is 9-fold more potent | 9 |

Table 2: Cellular Activity of this compound in Breast Cancer Cells

| Cell Line | Assay | This compound Concentration (μM) | Incubation Time | Key Findings |

| MCF-7 | Cytotoxicity | 3.4 (IC50) | 36 hours | High inhibitory activity |

| MCF-10A (non-tumorigenic) | Cytotoxicity | 20.4 (IC50) | 36 hours | Lower cytotoxicity towards normal cells |

| MCF-7 | Protein Degradation | 2, 5, 10, 30, 50 | 24 hours | Dose-dependent degradation of ERα and Her2 |

| MCF-7 | Apoptosis | 10, 30, 50 | 24 hours | Increased ratio of apoptotic cells |

| MCF-7 | Cell Cycle | 10, 30, 50 | 24 hours | Arrested cells in the G1 phase |

| MCF-7 | Colony Formation | 10 | 7 days | Robust inhibition of clone formation |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | This compound Dosage and Administration | Treatment Duration | Outcome |

| BALB/c mice | 4T1 homograft | 20 mg/kg, intraperitoneal, daily | 23 days | Significant reduction in tumor growth with low toxicity |

Signaling Pathways and Mechanism of Action

The dual inhibition of USP2 and USP8 by this compound disrupts key signaling pathways that are crucial for the survival and proliferation of breast cancer cells. USP2 and USP8 are deubiquitinating enzymes (DUBs) that remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting these DUBs, this compound promotes the degradation of their oncogenic substrates.

In the context of breast cancer, two critical substrates of USP2 and USP8 are the Estrogen Receptor Alpha (ERα) and the Human Epidermal Growth Factor Receptor 2 (Her2).[1] The stability of these proteins is crucial for the growth of ER-positive and Her2-positive breast cancers, respectively.

The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.

References

LLK203: A Technical Guide to its Mechanism of Action in Estrogen Receptor Alpha Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203 is a potent, dual-target inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8). By inhibiting these enzymes, this compound promotes the ubiquitination and subsequent proteasomal degradation of key oncoproteins, including Estrogen Receptor Alpha (ERα). This mechanism effectively downregulates ERα signaling, leading to the inhibition of cell proliferation in ERα-positive breast cancer cells. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the ERα-degrading activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of this compound.

Table 1: Inhibitory Activity of this compound [1][2][3]

| Target | IC50 (µM) | Comparative Potency |

| USP2 | 0.89 | 4-fold more potent than ML364 |

| USP8 | 0.52 | 9-fold more potent than ML364 |

Table 2: Cellular Activity of this compound in MCF-7 Breast Cancer Cells [1][2]

| Parameter | Concentration (µM) | Time (hours) | Result |

| Cell Growth Inhibition (IC50) | 3.4 | 36 | - |

| ERα Degradation | 2 | 24 | Dose-dependent degradation observed |

| 5 | 24 | Dose-dependent degradation observed | |

| 10 | 24 | Dose-dependent degradation observed | |

| 30 | 24 | Dose-dependent degradation observed | |

| 50 | 24 | Dose-dependent degradation observed |

Table 3: In Vivo Efficacy of this compound in 4T1 Homograft Model

| Animal Model | Dosage | Administration | Outcome |

| 4T1 tumor-bearing BALB/c mice | 20 mg/kg | Intraperitoneal (daily) | Significant reduction in tumor growth |

Signaling Pathway and Mechanism of Action

This compound exerts its effect on ERα degradation by interfering with the deubiquitination process mediated by USP2 and USP8. The following diagram illustrates this signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established and widely accepted procedures for similar analyses.

Western Blot Analysis of ERα Degradation

This protocol is designed to quantify the dose-dependent effect of this compound on ERα protein levels in MCF-7 cells.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (2, 5, 10, 30, 50 µM) or DMSO vehicle control for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-β-actin antibody as a loading control.

-

-

Densitometry Analysis: Quantify the band intensities for ERα and β-actin. Normalize the ERα signal to the β-actin signal to determine the relative ERα protein levels.

Co-Immunoprecipitation (Co-IP) to Demonstrate ERα-USP8 Interaction

This protocol is designed to show the interaction between ERα and its deubiquitinase, USP8, and how this might be affected by this compound.

Materials:

-

MCF-7 cells

-

This compound

-

Co-IP lysis buffer

-

Primary antibodies: anti-ERα, anti-USP8, and IgG control

-

Protein A/G magnetic beads

Procedure:

-

Cell Treatment and Lysis: Treat MCF-7 cells with this compound or vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-ERα antibody (or IgG control) overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads.

-

Perform Western blotting on the eluted samples and probe with anti-USP8 antibody to detect the co-immunoprecipitated protein.

-

In Vivo Ubiquitination Assay

This assay confirms that the this compound-induced degradation of ERα is mediated by the ubiquitin-proteasome system.

Materials:

-

MCF-7 cells

-

Plasmids encoding His-tagged ubiquitin and ERα

-

This compound

-

MG132 (proteasome inhibitor)

-

Denaturing lysis buffer

-

Ni-NTA agarose (B213101) beads

Procedure:

-

Transfection and Treatment: Co-transfect MCF-7 cells with plasmids for His-ubiquitin and ERα. Treat the cells with this compound in the presence or absence of MG132.

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

-

Pull-down of Ubiquitinated Proteins: Use Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Western Blot Analysis: Elute the pulled-down proteins and perform a Western blot using an anti-ERα antibody to detect ubiquitinated ERα. An increase in the ubiquitinated ERα signal in the presence of this compound would indicate that the compound promotes ERα ubiquitination.

In Vivo Antitumor Efficacy in a 4T1 Homograft Model

This protocol assesses the in vivo antitumor activity of this compound.

Materials:

-

Female BALB/c mice

-

4T1 murine breast cancer cells

-

This compound

-

Vehicle control (e.g., 10% DMSO, 90% corn oil)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 4T1 cells into the mammary fat pad of female BALB/c mice.

-

Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily.

-

Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels).

Conclusion

This compound represents a promising therapeutic agent for ERα-positive breast cancer. Its dual-inhibitory action on USP2 and USP8 provides a robust mechanism for inducing the degradation of ERα, thereby inhibiting tumor cell proliferation. The quantitative data and experimental findings summarized in this guide underscore the potential of this compound as a valuable candidate for further preclinical and clinical development. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other molecules targeting the deubiquitination pathway in cancer therapy.

References

The Role of LLK203 in Inducing Apoptosis in MCF-7 Cells: A Technical Guide

This technical guide provides an in-depth analysis of the compound LLK203 and its role in inducing programmed cell death, or apoptosis, in MCF-7 human breast cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of novel anticancer agents.

Executive Summary

This compound is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8).[1][2] These enzymes are critical in the progression of breast cancer through the stabilization of key oncoproteins.[1] In estrogen receptor-positive (ERα) MCF-7 breast cancer cells, this compound demonstrates significant anti-proliferative effects by promoting the degradation of essential cancer-driving proteins, leading to cell cycle arrest and apoptosis.[1][2] Its efficacy and higher inhibitory activity compared to its parent compound, ML364, mark this compound as a promising candidate for breast cancer therapy.

Mechanism of Action: USP2/USP8 Inhibition

USP2 and USP8 are deubiquitinating enzymes (DUBs) that remove ubiquitin tags from substrate proteins, rescuing them from degradation by the proteasome. In MCF-7 cells, key substrates for these enzymes include Estrogen Receptor alpha (ERα), Her2, MDM2, and Cyclin D1. These proteins are crucial for the growth, proliferation, and survival of these cancer cells.

This compound exerts its effect by inhibiting the deubiquitinating activity of USP2 and USP8. This inhibition leads to an accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation. The subsequent depletion of ERα, Her2, MDM2, and Cyclin D1 disrupts critical cellular signaling, ultimately halting cell proliferation and initiating the apoptotic cascade.

References

From Bench to Breast Cancer Candidate: A Technical Guide to the Discovery and Development of LLK203 from ML364

A comprehensive overview for researchers, scientists, and drug development professionals on the evolution of a promising dual-target inhibitor for breast cancer.

This technical guide details the discovery and development of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8, derived from its predecessor, ML364. Through a focused ligand-based drug design strategy, this compound emerged as a promising candidate for breast cancer therapy, demonstrating enhanced inhibitory activity and significant in vivo efficacy. This document provides an in-depth look at the quantitative data, experimental methodologies, and underlying signaling pathways involved in its development.

From a Selective USP2 Inhibitor to a Potent Dual-Target Compound: The Rationale for this compound

ML364 was initially identified as a selective inhibitor of USP2, a deubiquitinase implicated in the regulation of the cell cycle and DNA repair.[1][2] However, further studies revealed its potential as a dual-target inhibitor, also showing activity against USP8.[3] Recognizing the crucial roles of both USP2 and USP8 in breast cancer progression, particularly through their stabilization of key oncoproteins like HER2 and Estrogen Receptor alpha (ERα), a strategic effort was undertaken to optimize the ML364 scaffold.[1][3] This led to the development of this compound, a derivative with significantly enhanced potency against both enzymes.

Quantitative Assessment of ML364 and this compound

The following tables summarize the key quantitative data for ML364 and its derivative, this compound, highlighting the improvements achieved through targeted medicinal chemistry.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (μM) | Cell Line | IC50 (μM) |

| ML364 | USP2 | 1.1 | MCF-7 | 9.3 |

| USP8 | Not explicitly quantified in initial studies | |||

| This compound | USP2 | 0.89 | MCF-7 | 3.4 |

| USP8 | 0.52 | MCF10A (Normal) | 20.4 |

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | CL (mL/h/kg) |

| Intravenous | 5 | - | 36630 | 6.14 | - |

| Oral | 50 | 6 | 1572 | - | - |

Table 3: In Vivo Efficacy of this compound in a 4T1 Tumor-Bearing Mouse Model

| Compound | Dosage | Administration | Duration | Outcome |

| This compound | 20 mg/kg | Intraperitoneal, daily | 23 days | Significantly reduced tumor growth |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.

Synthesis of this compound from ML364 (Inferred Protocol)

While the precise, published synthesis protocol for this compound from ML364 is not available, a plausible synthetic route can be inferred based on the structural differences between the two molecules and common organic chemistry reactions. ML364 is 2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide. This compound is understood to be a chlorinated derivative. A likely transformation involves the chlorination of the phenylthiazole ring.

Reaction: Electrophilic aromatic substitution (chlorination) on the 4-phenylthiazole (B157171) moiety of ML364.

Plausible Protocol:

-

Dissolution: Dissolve ML364 (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature.

-

Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution. The reaction may be catalyzed by a Lewis acid, although direct chlorination of activated aromatic rings can sometimes proceed without one.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted chlorinating agent. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

USP2/USP8 Inhibition Assay

The inhibitory activity of this compound against USP2 and USP8 can be determined using a fluorogenic assay.

-

Reagents: Purified recombinant human USP2 and USP8 enzymes, a fluorogenic ubiquitin substrate (e.g., Ub-AMC), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well black plate, add the assay buffer, the respective enzyme (USP2 or USP8), and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate Ub-AMC.

-

Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on breast cancer cells (MCF-7) and normal breast epithelial cells (MCF10A) is assessed using the MTT assay.

-

Cell Seeding: Seed MCF-7 and MCF10A cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) or DMSO as a vehicle control for 36 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Western Blotting for Protein Degradation

The effect of this compound on the protein levels of Her2, ERα, Cyclin D1, and MDM2 in MCF-7 cells is determined by Western blotting.

-

Cell Lysis: Treat MCF-7 cells with different concentrations of this compound (e.g., 2, 5, 10, 30, 50 μM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Her2, ERα, Cyclin D1, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vivo 4T1 Xenograft Model

The antitumor efficacy of this compound is evaluated in a murine 4T1 breast cancer xenograft model.

-

Animal Model: Use female BALB/c mice.

-

Tumor Cell Implantation: Subcutaneously inject 4T1 murine breast cancer cells into the mammary fat pad of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (20 mg/kg) or vehicle control intraperitoneally daily for 23 days.

-

Tumor Measurement: Measure the tumor volume every few days using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.

Visualizing the Mechanism and Development of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the development workflow of this compound.

Caption: USP2/USP8 signaling pathway in breast cancer and the inhibitory action of this compound.

Caption: The discovery and development workflow from ML364 to this compound.

Conclusion

The development of this compound from ML364 exemplifies a successful ligand-based drug design strategy, resulting in a potent dual-target inhibitor with promising preclinical activity against breast cancer. The enhanced inhibitory profile against both USP2 and USP8, coupled with significant in vivo efficacy and a favorable safety profile in initial studies, positions this compound as a strong candidate for further development. This technical guide provides a comprehensive resource for understanding the key data and methodologies that underpin the advancement of this promising therapeutic agent. Further investigation into its detailed mechanism of action and clinical potential is warranted.

References

LLK203: A Novel Dual Inhibitor of USP2 and USP8 with Therapeutic Potential in Breast Cancer

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203, a novel small molecule, has emerged as a promising therapeutic agent for the treatment of breast cancer. Developed through the structural optimization of its parent compound, ML364, this compound exhibits potent dual inhibitory activity against Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). These deubiquitinating enzymes play a critical role in the stabilization of key oncoproteins, including Human Epidermal Growth Factor Receptor 2 (Her2) and Estrogen Receptor alpha (ERα), which are pivotal drivers in the pathogenesis of a significant portion of breast cancers. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols, to support further research and development of this promising anti-cancer agent.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The heterogeneity of the disease necessitates the development of targeted therapies that address specific molecular drivers. A significant subset of breast tumors is dependent on the signaling pathways driven by Her2 and ERα. The stability and activity of these receptors are regulated by post-translational modifications, including ubiquitination. Deubiquitinating enzymes (DUBs) counteract this process, thereby preventing protein degradation and promoting oncogenic signaling.

USP2 and USP8 have been identified as key DUBs involved in the progression of breast cancer through their stabilization of Her2 and ERα[1]. Consequently, the dual inhibition of USP2 and USP8 presents a compelling therapeutic strategy. This compound was developed as a potent dual inhibitor with enhanced activity compared to its predecessor, ML364[2][3]. Preclinical studies have demonstrated its ability to induce the degradation of crucial cancer-promoting proteins, inhibit cell proliferation in breast cancer cell lines, and suppress tumor growth in vivo, all while maintaining a favorable toxicity profile[2][3]. This document serves as a technical guide for the scientific community, consolidating the available data on this compound and providing detailed methodologies for its investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 Value (µM) | Fold Increase in Activity vs. ML364 | Reference |

| USP2 | 0.89 | 4-fold | |

| USP8 | 0.52 | 9-fold | |

| MCF-7 (Breast Cancer) | 3.4 | - | |

| MCF10A (Normal Breast Epithelium) | 20.4 | - |

Table 2: In Vivo Efficacy of this compound in 4T1 Homograft Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |

| This compound | 20 mg/kg, intraperitoneal, daily for 23 days | Significantly reduced tumor growth |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP2 and USP8. This leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins, Her2 and ERα. The downregulation of these key receptors disrupts downstream signaling pathways crucial for breast cancer cell proliferation, survival, and differentiation.

Caption: this compound inhibits USP2/USP8, leading to Her2/ERα degradation and pathway inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

USP2 and USP8 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified USP2 and USP8 enzymes.

Caption: Workflow for determining the inhibitory activity of this compound against USP enzymes.

Protocol:

-

Reagents and Materials:

-

Recombinant human USP2 and USP8 enzymes

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 50 µL of the recombinant USP2 or USP8 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the fluorogenic ubiquitin substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) every minute for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value using a suitable software.

-

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the cytotoxic effect of this compound on breast cancer cells (MCF-7) and normal breast epithelial cells (MCF10A).

References

- 1. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of LLK203 in 4T1 Tumor Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of LLK203, a novel dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), in the context of 4T1 murine mammary carcinoma models. The 4T1 tumor model is a widely utilized syngeneic model that closely mimics aggressive, metastatic triple-negative breast cancer in humans.

Disclaimer: This document is based on publicly available information. Specific quantitative data from the primary research, including detailed tumor growth inhibition percentages and survival analysis, as well as comprehensive experimental protocols, are not fully available in the public domain at the time of this writing. The primary source of information is the abstract of the scientific publication, "The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364."

Core Findings on this compound Efficacy

This compound has demonstrated significant therapeutic potential in preclinical breast cancer models. Research indicates that this compound exhibits potent in vivo efficacy in a 4T1 homograft model.[1] Notably, the compound was reported to have a low toxicity profile, a critical factor for its potential as a therapeutic agent.[1]

Mechanism of Action: Dual Inhibition of USP2 and USP8

This compound functions as a dual inhibitor of USP2 and USP8, enzymes that play a crucial role in the deubiquitination of proteins, thereby preventing their degradation. In the context of breast cancer, USP2 and USP8 are implicated in the stabilization of key oncoproteins. By inhibiting these enzymes, this compound is believed to promote the degradation of these cancer-driving proteins, leading to the suppression of tumor growth.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

While the exact quantitative data from the pivotal study on this compound remains within the full-text publication, the following table structure is provided as a template for how such data would be presented. This structure is based on standard reporting for in vivo efficacy studies.

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) ± SEM | Survival Rate (%) | Body Weight Change (%) |

| Vehicle Control | - | - | 0 | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| This compound | [Dose 1] | [Route] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| This compound | [Dose 2] | [Route] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| Positive Control | [Dose] | [Route] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |

Hypothetical Experimental Protocol

The following represents a generalized protocol for assessing the in vivo efficacy of a compound like this compound in a 4T1 tumor model, based on standard laboratory practices. The specific details of the this compound study may vary.

Cell Culture and Animal Model

-

Cell Line: Murine 4T1 mammary carcinoma cells.

-

Animal Model: Female BALB/c mice, typically 6-8 weeks of age.

Tumor Implantation

-

4T1 cells are harvested during the exponential growth phase.

-

A suspension of 4T1 cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of phosphate-buffered saline or Matrigel) is injected subcutaneously or into the mammary fat pad of the mice.

Treatment Regimen

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

This compound is administered at various doses, with the route of administration (e.g., oral gavage, intraperitoneal injection) and frequency determined by its pharmacokinetic properties.

-

A vehicle control group receives the same formulation without the active compound. A positive control group (e.g., a standard-of-care chemotherapy agent) may also be included.

Efficacy Evaluation

-

Tumor Growth: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Survival Analysis: A separate cohort of animals may be used for survival studies, where the endpoint is typically tumor-related morbidity or a predetermined tumor size limit.

-

Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Clinical signs of distress are also observed and recorded.

-

Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Caption: Generalized workflow for in vivo efficacy testing.

Conclusion

This compound presents a promising therapeutic strategy for breast cancer through its novel dual-inhibitory action on USP2 and USP8. The initial findings of potent in vivo efficacy in the aggressive 4T1 tumor model, coupled with a favorable toxicity profile, underscore the need for further investigation and development. Access to the full dataset from the primary research will be crucial for a complete understanding of its therapeutic window and potential for clinical translation.

References

LLK203: A Dual USP2/USP8 Inhibitor for Breast Cancer Therapy - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLK203 is a potent, dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8), demonstrating significant potential in the treatment of breast cancer.[1] Developed through the structural optimization of its parent compound, ML364, this compound exhibits enhanced inhibitory activity and demonstrates robust anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[1] Furthermore, in vivo studies have shown its efficacy in reducing tumor growth in animal models.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile, preclinical efficacy, and mechanism of action of this compound, supported by detailed experimental protocols and data visualizations.

Introduction

Ubiquitin-specific proteases (USPs) play a critical role in the regulation of protein stability and function, making them attractive targets for cancer therapy. USP2 and USP8, in particular, are implicated in the progression of breast cancer through the stabilization of key oncoproteins such as HER2 and estrogen receptor-alpha (ERα).[1] this compound has emerged as a promising therapeutic candidate due to its dual inhibitory action on these two proteases. This document serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data on this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of both USP2 and USP8. This dual inhibition leads to the accumulation of polyubiquitinated substrate proteins, targeting them for proteasomal degradation. Key proteins destabilized by this compound in breast cancer cells include Mouse Double Minute 2 homolog (MDM2), Cyclin D1, HER2, and ERα.[1] The degradation of these proteins disrupts critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies. While a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile is not yet fully characterized, initial data from studies in Sprague-Dawley rats provide key insights into its behavior in vivo. It has been noted that this compound has low oral bioavailability, which may require formulation strategies to enhance its therapeutic potential.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | - | 1572 |

| Tmax (h) | - | 6 |

| T1/2 (h) | 6.14 | - |

| AUC0-t (h*ng/mL) | - | - |

| CL (mL/h/kg) | - | - |

Data sourced from preclinical studies. Further details on AUC and Clearance are not publicly available.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent cytotoxic and anti-proliferative effects against human breast cancer cell lines.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Inhibitory Activity | - | IC50 (USP2) | 0.89 µM |

| - | IC50 (USP8) | 0.52 µM | |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (36h) | 3.4 µM |

| MCF10A (Normal Breast) | IC50 (36h) | 20.4 µM | |

| Apoptosis | MCF-7 | - | Increased ratio of apoptotic cells (10-50 µM, 24h) |

| Cell Cycle | MCF-7 | - | G1 phase arrest (10-50 µM, 24h) |

| Protein Degradation | MCF-7 | - | Dose-dependent degradation of MDM2, Cyclin D1, Her2, ERα (2-50 µM, 24h) |

In Vivo Studies

The in vivo anti-tumor efficacy of this compound was evaluated in a 4T1 murine breast cancer model.

Table 3: In Vivo Efficacy of this compound in a 4T1 Tumor Model

| Animal Model | Dosage and Administration | Outcome |

| BALB/c mice with 4T1 tumors | 20 mg/kg, intraperitoneal, daily for 23 days | Significant reduction in tumor growth |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for 36 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: MCF-7 cells are treated with this compound at concentrations of 10, 30, and 50 µM for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Degradation

Protocol:

-

Cell Lysis: MCF-7 cells treated with this compound are lysed, and protein concentrations are determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MDM2, Cyclin D1, HER2, ERα, and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Study

Protocol:

-

Tumor Implantation: 4T1 murine breast cancer cells are injected subcutaneously into the mammary fat pad of female BALB/c mice.

-

Treatment: Once tumors are established, mice are treated daily with intraperitoneal injections of this compound (20 mg/kg) or a vehicle control.

-

Monitoring: Tumor growth is monitored by caliper measurements, and animal body weight is recorded to assess toxicity.

-

Endpoint: After 23 days of treatment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis.

Conclusion and Future Directions

This compound is a potent dual inhibitor of USP2 and USP8 with promising preclinical anti-cancer activity in breast cancer models. Its ability to induce the degradation of key oncoproteins highlights its potential as a targeted therapeutic agent. While the initial pharmacokinetic data suggests challenges with oral bioavailability, this may be addressed through advanced formulation strategies. Further in-depth ADME studies are warranted to fully characterize its pharmacokinetic profile and to guide its clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other dual USP2/USP8 inhibitors.

References

The Ascendancy of LLK203: A Deep Dive into its Structure-Activity Relationship as a Dual USP2/USP8 Inhibitor

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the structure-activity relationship (SAR) of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). This document outlines the core principles of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

This compound has emerged as a promising therapeutic candidate, particularly in the context of breast cancer. Developed through the structure-guided optimization of its parent molecule, ML364, this compound exhibits enhanced inhibitory activity against both USP2 and USP8.[1] These deubiquitinating enzymes play a crucial role in the stabilization of key oncoproteins such as HER2 (Human Epidermal Growth Factor Receptor 2) and ERα (Estrogen Receptor Alpha), both of which are pivotal in the progression of certain types of breast cancer.[1] By inhibiting USP2 and USP8, this compound promotes the degradation of these proteins, leading to the suppression of cancer cell proliferation.[1][2]

Quantitative Analysis of Inhibitory Activity

The superior potency of this compound compared to its precursor, ML364, is evident in its half-maximal inhibitory concentrations (IC50). The following table summarizes the key quantitative data gathered from various in vitro and cell-based assays.

| Compound | Target | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) |

| This compound | USP2 | 0.89 [2] | MCF-7 | 3.4 |

| USP8 | 0.52 | |||

| ML364 | USP2 | 1.1 | MCF-7 | 9.3 |

Deciphering the Mechanism: Signaling Pathway and Experimental Workflow

The inhibitory action of this compound initiates a cascade of events within the cancer cell, ultimately leading to a reduction in cell viability. The signaling pathway and a typical experimental workflow for evaluating such inhibitors are visualized below.

References

LLK203: A Dual Inhibitor of USP2 and USP8 with Therapeutic Potential in Breast Cancer

An In-depth Technical Guide on its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel compound LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8). It delves into its mechanism of action, its impact on critical cancer-associated cell signaling pathways, and presents relevant quantitative data and detailed experimental methodologies.

Introduction

This compound has emerged as a promising therapeutic candidate, particularly in the context of breast cancer. It is a derivative of ML364, optimized through ligand-based drug design strategies to exhibit enhanced inhibitory activity against both USP2 and USP8.[1] These deubiquitinating enzymes (DUBs) play crucial roles in the progression of cancer by stabilizing oncoproteins and preventing their degradation. By inhibiting USP2 and USP8, this compound effectively promotes the degradation of key proteins involved in cancer cell proliferation and survival.[1]

Mechanism of Action: Dual Inhibition of USP2 and USP8

This compound exerts its anti-cancer effects by simultaneously inhibiting two key deubiquitinating enzymes, USP2 and USP8. This dual-inhibition strategy leads to the destabilization and subsequent degradation of several oncogenic proteins that are crucial for the growth and survival of cancer cells.

The Role of USP2 in Cancer

Ubiquitin-Specific Protease 2 (USP2) is implicated in various types of cancer, including breast, prostate, and bladder cancer. Its primary oncogenic functions are mediated through the deubiquitination and stabilization of several key proteins:

-

MDM2 and MDMX : By stabilizing Murine Double Minute 2 (MDM2) and MDMX, USP2 indirectly leads to the degradation of the tumor suppressor p53.[2][3] Inhibition of USP2 by this compound is expected to destabilize MDM2 and MDMX, leading to an accumulation of p53 and subsequent cell cycle arrest and apoptosis.

-

Fatty Acid Synthase (FASN) : FASN is overexpressed in many cancers and is involved in tumor cell growth and survival. USP2 stabilizes FASN, and its inhibition can lead to FASN degradation.[2]

-

Cyclin D1 : As a key regulator of the cell cycle, the stabilization of Cyclin D1 by USP2 promotes cell proliferation. This compound-mediated inhibition of USP2 can lead to decreased Cyclin D1 levels.

The Role of USP8 in Cancer

Ubiquitin-Specific Protease 8 (USP8) is also overexpressed in several cancers and contributes to tumor progression through its deubiquitinating activity on various substrates:

-

TGF-β Receptor II (TβRII) : USP8 stabilizes TβRII, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is involved in epithelial-mesenchymal transition (EMT), invasion, and metastasis. By inhibiting USP8, this compound can downregulate TGF-β signaling.

-

Epidermal Growth Factor Receptor (EGFR) : USP8 regulates the trafficking and degradation of EGFR, a receptor tyrosine kinase that, when overactivated, drives cell proliferation and survival.

-

NF-κB Signaling : USP8 has been shown to promote cancer cell proliferation and survival by activating the NF-κB signaling pathway.

Impact on Cell Signaling Pathways

The dual inhibition of USP2 and USP8 by this compound results in the modulation of several critical cell signaling pathways, ultimately leading to anti-cancer effects.

p53 Tumor Suppressor Pathway

By promoting the degradation of MDM2, a key negative regulator of p53, this compound is expected to activate the p53 pathway. This leads to cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.

Caption: this compound's impact on the p53 pathway.

TGF-β Signaling Pathway

This compound's inhibition of USP8 leads to the destabilization of the TGF-β receptor, TβRII. This disrupts the TGF-β signaling cascade, which is known to promote cancer cell invasion and metastasis.

Caption: this compound's modulation of TGF-β signaling.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) |

| USP2 | 0.89 |

| USP8 | 0.52 |

| MCF-7 cells (36h) | 3.4 |

Data sourced from MedchemExpress product data sheet.

Table 2: In Vitro Effects of this compound on MCF-7 Breast Cancer Cells

| Effect | Concentration (μM) | Incubation Time |

| Increased Apoptosis | 10 - 50 | 24 h |

| G1 Phase Cell Cycle Arrest | 10 - 50 | 24 h |

| Protein Degradation (MDM2, Cyclin D1, Her2, ERα) | 2 - 50 | 24 h |

| Inhibition of Colony Formation | 10 | 7 days |

Data sourced from MedchemExpress product data sheet.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Duration | Outcome |

| 4T1 tumor-bearing mice | 20 mg/kg | Intraperitoneal (daily) | 23 days | Significant reduction in tumor growth |

Data sourced from MedchemExpress product data sheet.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound are provided below.

Western Blotting for Protein Degradation Analysis

This protocol is for assessing the levels of MDM2, Cyclin D1, Her2, and ERα in MCF-7 cells following treatment with this compound.

Caption: Western Blotting Experimental Workflow.

Methodology:

-

Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (2, 5, 10, 30, 50 μM) or a vehicle control (DMSO) for 24 hours.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for MDM2, Cyclin D1, Her2, ERα, and a loading control (e.g., β-actin). After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry

This protocol details the quantification of apoptotic MCF-7 cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Methodology:

-

Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound (10, 30, 50 μM) or vehicle control for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of MCF-7 cells after a short-term treatment with this compound.

Methodology:

-

Cell Seeding and Treatment: A low density of MCF-7 cells (e.g., 500-1000 cells) is seeded into 6-well plates. After 24 hours, the cells are treated with this compound (10 μM) or vehicle control for 24 hours.

-

Colony Formation: The treatment medium is replaced with fresh growth medium, and the cells are incubated for 7-14 days to allow for colony formation. The medium is changed every 2-3 days.

-

Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (defined as a cluster of ≥50 cells) in each well is counted.

In Vivo Tumor Model

This protocol describes the use of a 4T1 murine mammary carcinoma model to evaluate the in vivo efficacy of this compound.

Methodology:

-

Cell Line: The 4T1 cell line, a murine mammary carcinoma cell line, is used.

-

Tumor Implantation: 4T1 cells are injected into the mammary fat pad of female BALB/c mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (20 mg/kg), while the control group receives vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The experiment is terminated after a predefined period (e.g., 23 days) or when the tumors in the control group reach a certain size. The tumors are then excised and weighed.

Conclusion

This compound represents a promising novel therapeutic agent for breast cancer. Its dual inhibitory action against USP2 and USP8 leads to the degradation of multiple key oncoproteins, thereby disrupting critical cancer-promoting signaling pathways. The preclinical data, including its potent in vitro and in vivo activity, warrant further investigation and development of this compound as a potential cancer therapeutic. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.

References

Methodological & Application

Application Notes and Protocols for LLK203 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLK203 is a potent dual-target inhibitor of Ubiquitin-Specific Peptidase 2 (USP2) and Ubiquitin-Specific Peptidase 8 (USP8).[1][2] By inhibiting these deubiquitinating enzymes, this compound promotes the degradation of key oncoproteins, leading to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound exerts its biological effects by preventing the removal of ubiquitin chains from its target substrate proteins. This leads to their recognition and subsequent degradation by the proteasome. In the context of breast cancer, key substrates of USP2 and USP8 include Estrogen Receptor alpha (ERα), HER2, MDM2, and Cyclin D1.[1][3] The degradation of these proteins disrupts critical cancer cell survival and proliferation pathways.

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in-vitro assays.

Table 1: IC50 Values of this compound

| Target/Cell Line | IC50 Value (µM) | Reference |

| USP2 | 0.89 | [1] |

| USP8 | 0.52 | |

| MCF-7 (Breast Cancer) | 3.4 | |

| MCF10A (Normal Breast) | 20.4 |

Table 2: Effective Concentrations and Durations of this compound in MCF-7 Cells

| Assay | Concentration Range (µM) | Treatment Duration | Observed Effect | Reference |

| Protein Degradation | 2 - 50 | 24 hours | Dose-dependent degradation of MDM2, Cyclin D1, Her2, ERα | |

| Apoptosis Induction | 10 - 50 | 24 hours | Increased ratio of apoptotic cells | |

| Cell Cycle Analysis | 10 - 50 | 24 hours | Cells remained largely in G1 phase | |

| Clonogenic Assay | 10 | 7 days | Robust inhibition of clone formation | |

| Cell Viability | 0 - 100 | 36 hours | High inhibitory activity |

Experimental Protocols

Cell Culture

1.1. MCF-7 (Human Breast Adenocarcinoma)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, rinse with PBS and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.

1.2. MCF10A (Human Breast Epithelial)

-

Growth Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, rinse with PBS and detach using 0.05% Trypsin-EDTA. Neutralize with trypsin inhibitor or serum-containing medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of MCF-7 and MCF10A cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

MCF-7 or MCF10A cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 36 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

MCF-7 cells

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

Western Blot for Protein Degradation

This protocol is used to detect the degradation of target proteins (e.g., ERα, Her2, MDM2, Cyclin D1) following this compound treatment.

Caption: General workflow for Western blot analysis.

Materials:

-

MCF-7 cells

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-Her2, anti-MDM2, anti-Cyclin D1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat MCF-7 cells with various concentrations of this compound (e.g., 2-50 µM) for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat a flask of MCF-7 cells with this compound (e.g., 10 µM) or vehicle for 24 hours.

-

Harvest the cells and count them.

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates containing fresh medium without this compound.

-

Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 3-4 days.

-

Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

-

Calculate the plating efficiency and surviving fraction compared to the vehicle control.

Troubleshooting

-

Low Cell Viability: Ensure the DMSO concentration in the final culture medium is not toxic to the cells (typically ≤ 0.5%). Check the quality and passage number of the cells.

-

Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate antibody dilutions. Always include a loading control.

-

No Apoptosis Detected: The concentration of this compound or the incubation time may be insufficient. Perform a dose-response and time-course experiment.

-

Difficulty in Colony Formation: Optimize the initial cell seeding density. Ensure the cells are healthy and not at a high passage number.

Conclusion

This compound is a valuable research tool for investigating the role of USP2 and USP8 in cancer biology. The protocols outlined in these application notes provide a framework for studying its effects on cell viability, apoptosis, protein degradation, and long-term proliferative capacity in in-vitro cell culture models. Proper experimental design and adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.

References

Preparation of LLK203 Stock Solution for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of LLK203 stock solutions for in vitro cell-based assays. This compound is a potent dual-target inhibitor of ubiquitin-specific proteases USP2 and USP8, playing a crucial role in cancer research by inducing the degradation of key oncoproteins.[1][2]

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity, particularly in breast cancer models.[2][3] It functions by inhibiting the deubiquitinating enzymes USP2 and USP8, which leads to the degradation of their substrate proteins, including Estrogen Receptor alpha (ERα), MDM2, Cyclin D1, and Her2.[3] This activity ultimately results in cell cycle arrest and apoptosis in cancer cells. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 561.69 g/mol | |

| Solubility in DMSO | 100 mg/mL (178.03 mM) | |

| IC50 for USP2 | 0.89 µM | |

| IC50 for USP8 | 0.52 µM | |

| In Vitro Activity (MCF-7 cells) | IC50 = 3.4 µM | |

| Typical Working Concentration | 2 - 50 µM |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 561.69 g/mol x 1000 mg/g = 5.6169 mg

-

-

Weigh the this compound powder: Carefully weigh out approximately 5.62 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Determine the final desired concentration: For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

-

Perform serial dilutions (recommended): To avoid pipetting very small volumes, it is recommended to perform serial dilutions.

-

Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of sterile cell culture medium.

-

Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 by adding 10 µL to 990 µL of cell culture medium to achieve the final 10 µM working concentration.

-

-

Final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway: Mechanism of Action of this compound

References

Application Notes and Protocols: LLK203 for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of LLK203, a potent dual-target inhibitor of Ubiquitin-Specific Protease 2 (USP2) and USP8, for in vivo mouse studies, particularly in the context of breast cancer research. The protocols outlined below are based on preclinical data and are intended to serve as a guide for designing and executing robust animal studies.

Overview of this compound